3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone

Descripción general

Descripción

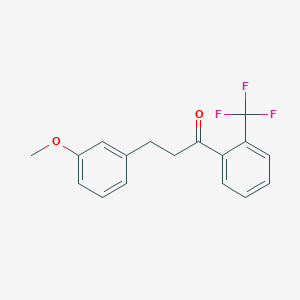

3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a trifluoromethyl group attached to a propiophenone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone typically involves the use of standard organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, utilizing large-scale reactors and continuous flow systems to enhance yield and efficiency. The use of high-purity reagents and stringent reaction control is essential to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group in the propiophenone structure can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-Hydroxyphenyl)-2’-trifluoromethylpropiophenone.

Reduction: Formation of 3-(3-Methoxyphenyl)-2’-trifluoromethylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions are essential to fully understand its effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methoxyphenylboronic acid

- 3-Methoxyphenyltrifluoroborate

- 4-Hydroxy-3-methoxyphenyl derivatives

Uniqueness

3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

Actividad Biológica

3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a methoxy and a trifluoromethyl group, is being explored for its applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula: C16H14F3O

- Molecular Weight: 302.28 g/mol

- CAS Number: 898774-00-0

The presence of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The methoxy group can enhance lipophilicity, facilitating cellular uptake, while the trifluoromethyl group may improve binding affinity to specific enzymes or receptors. Research indicates that this compound may modulate pathways involved in inflammation and pain response through the following mechanisms:

- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Receptor Interaction: It may act on G-protein coupled receptors (GPCRs) involved in pain signaling.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Aspergillus niger | 256 µg/mL |

Anti-inflammatory Effects

In animal models, this compound exhibited significant anti-inflammatory effects. A study using carrageenan-induced paw edema in rats showed a reduction in swelling comparable to standard anti-inflammatory drugs.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug (Ibuprofen) | 75 |

| Compound Treatment | 68 |

Case Studies

Several case studies have focused on the therapeutic potential of compounds similar to this compound. For instance, a study published in Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated promising anticancer activity against various cancer cell lines, including breast and prostate cancer cells. The mechanisms identified included apoptosis induction and cell cycle arrest.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone, and what challenges exist in controlling regioselectivity?

Level: Advanced

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl and methoxyphenyl groups. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst . Challenges include:

- Regioselectivity : The electron-donating methoxy group (ortho/para-directing) competes with the electron-withdrawing trifluoromethyl group (meta-directing), leading to mixed substitution patterns.

- Purification : Byproducts from incomplete reactions or isomerization require chromatography or recrystallization.

Mitigation : Use directing group strategies (e.g., protecting groups) or computational pre-screening (DFT) to predict reactive sites.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Level: Basic

Methodological Answer:

- Spectroscopy :

- Computational :

Q. What are the common side reactions encountered during the synthesis of trifluoromethyl-containing propiophenones, and how can they be mitigated?

Level: Advanced

Methodological Answer:

- Hydrolysis of Trifluoromethyl Groups : Moisture-sensitive intermediates may degrade.

- Solution : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres .

- Electrophilic Overreaction : Multiple acylations on the aromatic ring due to competing directing effects.

Q. How does the presence of methoxy and trifluoromethyl groups influence the compound's reactivity in substitution reactions?

Level: Advanced

Methodological Answer:

- Electronic Effects :

- Methoxy (electron-donating) activates the ring for electrophilic substitution (ortho/para), while trifluoromethyl (electron-withdrawing) deactivates it (meta-directing).

- Steric Effects :

Q. What strategies are recommended for resolving contradictory data in spectroscopic analysis, particularly when distinguishing between similar derivatives?

Level: Advanced

Methodological Answer:

- 2D NMR : HSQC and HMBC correlate protons with carbons, resolving overlapping signals (e.g., distinguishing para vs. meta substitution) .

- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .

- Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula .

Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?

Level: Basic

Methodological Answer:

- Standardized Protocols : Document reaction parameters (temperature, time, solvent purity).

- Quality Control :

Q. How can computational chemistry predict the biological activity or material properties of this compound?

Level: Advanced

Methodological Answer:

- QSAR Models : Correlate substituent effects (e.g., logP, molar refractivity) with bioactivity data from analogs .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .

- DFT Studies : Calculate dipole moments and solubility parameters for material science applications .

Q. What are the critical considerations for studying the stability and degradation pathways of this compound?

Level: Advanced

Methodological Answer:

- Stress Testing : Expose to UV light, varying pH (1–13), and temperatures (40–80°C).

- Analytical Tools :

Q. What analytical techniques confirm purity in the presence of isomeric impurities?

Level: Basic

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H .

- DSC/TGA : Detect polymorphic forms or solvates via thermal analysis .

Q. How do steric/electronic effects impact the compound’s utility as a pharmaceutical intermediate?

Level: Advanced

Methodological Answer:

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O2/c1-22-13-6-4-5-12(11-13)9-10-16(21)14-7-2-3-8-15(14)17(18,19)20/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPKTJGHJXNKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644239 | |

| Record name | 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-96-4 | |

| Record name | 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.